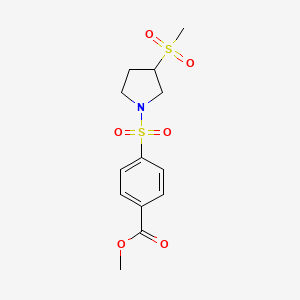

![molecular formula C23H17BrN2O4S B2917100 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-bromobenzenesulfonate CAS No. 477857-14-0](/img/structure/B2917100.png)

4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-bromobenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

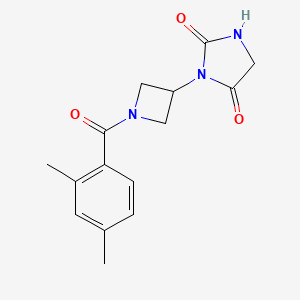

4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-bromobenzenesulfonate, also known as MPB, is a chemical compound that has been widely used in scientific research applications. MPB is a potent inhibitor of protein kinase C (PKC) and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have synthesized a series of novel derivatives related to 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-bromobenzenesulfonate by the reaction of certain phenylamine derivatives with various sulfonyl chlorides. The in vitro antimicrobial activity of these compounds was evaluated, showcasing their potential as antimicrobial agents. These compounds were characterized using several analytical techniques, providing insight into their structural and chemical properties (Mallikarjunaswamy et al., 2017).

Photovoltaic Performance

In the field of polymer solar cells (PSCs), derivatives of this compound have been investigated for their photovoltaic performance. A specific derivative demonstrated significant improvements in power conversion efficiency, open circuit voltage, and short-circuit current compared to traditional electron acceptors used in PSCs. This suggests the compound's utility in enhancing solar cell efficiency (Jin et al., 2016).

Antimalarial and Anticancer Activities

Another study explored the antimalarial and anticancer activities of ether aryl sulfonic acid esters, including derivatives of the mentioned compound. The research indicated that certain derivatives exhibit superior antimalarial and anticancer properties, highlighting their potential therapeutic applications (Betts et al., 2006).

Protein Crosslinking and Affinity Labeling

Derivatives have also been used as high-yield photoreagents for protein crosslinking and affinity labeling, demonstrating their applicability in biochemical research. These compounds react quantitatively with amines upon irradiation with light, facilitating the study of protein interactions and functions (Jelenc et al., 1978).

Corrosion Inhibition

In material science, pyridopyrimidinones derivatives, structurally related to the compound , were synthesized and evaluated as corrosion inhibitors for carbon steel in acidic media. The study provided valuable insights into the mechanisms of corrosion inhibition and the potential industrial applications of these compounds (Abdallah et al., 2018).

Mechanism of Action

While the specific mechanism of action for “4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-bromobenzenesulfonate” is not available, related compounds such as triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . They inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .

properties

IUPAC Name |

[4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenyl] 4-bromobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17BrN2O4S/c1-29-19-8-2-16(3-9-19)22-14-15-25-23(26-22)17-4-10-20(11-5-17)30-31(27,28)21-12-6-18(24)7-13-21/h2-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKRSZBFKNUIBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(2-benzylsulfanylacetyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2917023.png)

![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2917027.png)

![2-[(2-Phenoxyethyl)thio]benzoic acid](/img/structure/B2917029.png)

![4-Oxo-4-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butanoic acid](/img/structure/B2917030.png)

![1-(2-methoxyethyl)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2917036.png)